N-(4-Oxo-4-phenylbutanoyl)glycine

Description

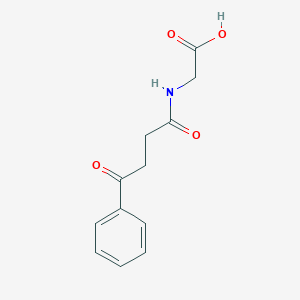

N-(4-Oxo-4-phenylbutanoyl)glycine is a glycine derivative where the amino group is substituted with a 4-oxo-4-phenylbutanoyl moiety. This structure combines glycine’s zwitterionic properties with the aromatic and ketone functionalities of the substituent.

Properties

CAS No. |

75162-15-1 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-[(4-oxo-4-phenylbutanoyl)amino]acetic acid |

InChI |

InChI=1S/C12H13NO4/c14-10(9-4-2-1-3-5-9)6-7-11(15)13-8-12(16)17/h1-5H,6-8H2,(H,13,15)(H,16,17) |

InChI Key |

OFGZDNHLYGPHIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Oxo-4-phenylbutanoyl)glycine can be synthesized through the reaction of glycine with 4-oxo-4-phenylbutanoic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-4-phenylbutanoyl)glycine can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amide bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new amide or ester derivatives.

Scientific Research Applications

N-(4-Oxo-4-phenylbutanoyl)glycine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying amide bond formation and reactivity.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of N-(4-Oxo-4-phenylbutanoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-Oxo-4-phenylbutanoyl)glycine with key glycine derivatives:

*Inferred from structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for N-(4-Oxo-4-phenylbutanoyl)glycine to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound should be handled by trained personnel in authorized facilities due to potential irritant properties .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data for related glycine derivatives suggest a shelf life of ≥4 years under these conditions .

- Safety : Avoid exposure to moisture and incompatible reagents (e.g., strong oxidizers). Refer to SDS guidelines for spill management and disposal .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- UV/Vis Spectroscopy : Use λmax ~226 nm (similar to 4-Hydroxyphenylpropionylglycine) for preliminary identification .

- HPLC : Employ high-resolution reverse-phase columns (e.g., Chromolith or Purospher® STAR) with UV detection. Batch-specific certificates of analysis (CoA) should accompany commercial samples .

- Mass Spectrometry : Cross-reference with curated spectral libraries (e.g., mzCloud) for fragmentation patterns. For example, glycine conjugates like 2-Furoylglycine have well-documented MS profiles .

Advanced Research Questions

Q. What synthetic strategies are effective for modifying the phenyl or oxo groups in this compound to enhance its bioactivity or reactivity?

- Methodological Answer :

- Electron-Withdrawing Substitutions : Introduce halogens (e.g., fluorine at the 2-position of the phenyl ring) via electrophilic aromatic substitution. This approach, used in 4-(2-Fluorophenyl)-4-oxobutanoic acid synthesis, can alter electronic properties and improve biological interactions .

- Conjugation with Amino Acids : Follow protocols for glycine derivatives like N-Benzyloxycarbonylglycine, where protecting groups (e.g., benzyloxycarbonyl) are added to facilitate selective reactions .

- Validation : Compare yields and purity using NMR (1H/13C) and LC-MS to confirm structural integrity .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

- Methodological Answer :

- Systematic SAR Studies : Test analogues with incremental modifications (e.g., N-(4-chlorophenyl)-glycine vs. N-(3,4-dichlorophenyl)-glycine) to isolate electronic or steric effects. For example, Miniotis et al. demonstrated that electron-withdrawing groups enhance dentin adhesive bonding .

- Computational Modeling : Use DFT calculations to predict charge distribution and binding affinities. Cross-validate with experimental data (e.g., IC50 values) to reconcile discrepancies .

- Meta-Analysis : Aggregate data from diverse sources (e.g., enzyme inhibition assays, cytotoxicity studies) to identify trends masked in isolated experiments .

Q. What role does metal chelation play in the biological or catalytic activity of this compound, and how can this be experimentally characterized?

- Methodological Answer :

- Chelation Assays : Use spectrophotometric titrations with transition metals (e.g., Fe³⁺, Cu²⁺) to determine binding constants. Glyphosate (a glycine derivative) exhibits strong chelation, which affects nutrient uptake in plants—a model for studying analogous interactions .

- Biological Impact : Assess chelation-dependent effects in cell cultures (e.g., antimicrobial activity) by comparing metal-supplemented vs. metal-depleted media .

- Structural Analysis : Employ X-ray crystallography or EXAFS to map metal-coordination sites in the compound .

Experimental Design Considerations

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability. For glycine conjugates like Phloretylglycine, logP values (<2.5) predict moderate membrane penetration .

- Metabolic Stability : Incubate derivatives with liver microsomes and monitor degradation via LC-MS. Compare half-lives to prioritize candidates for in vivo studies .

- Disease Models : In Alzheimer’s research, test blood-brain barrier penetration using zebrafish or murine models, as seen in studies on spirocyclic derivatives .

Q. What methodological pitfalls should be avoided when synthesizing this compound analogues via nucleophilic acyl substitution?

- Methodological Answer :

- Side Reactions : Prevent hydrolysis of the oxo group by using anhydrous solvents (e.g., THF) and inert atmospheres. For example, alkaline conditions in N-(4-Hydroxyphenyl)glycine synthesis can lead to unintended deprotonation .

- Purification Challenges : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to separate regioisomers. Analytical TLC with UV visualization is critical for monitoring reaction progress .

- Scale-Up Issues : For multi-step syntheses, ensure intermediates (e.g., nitriles or amides) are stable under reaction conditions. Pilot small batches (<5g) before scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.